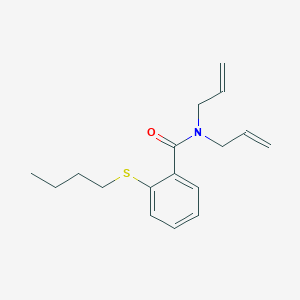![molecular formula C9H9BrN4S B4417064 5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-amine](/img/structure/B4417064.png)
5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-amine
Overview
Description
5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a bromobenzylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent treatment with hydrazine hydrate.
Introduction of the Bromobenzylthio Group: The bromobenzylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of the triazole derivative with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding benzylthio derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylthio derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antifungal and antimicrobial activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-amine involves its interaction with biological targets such as enzymes and receptors. The bromobenzylthio group can interact with the active sites of enzymes, leading to inhibition of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions with receptor sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- 3-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
Uniqueness
5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the bromobenzylthio group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4S/c10-7-3-1-2-6(4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDACBLRVEJAHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4416985.png)
![4-methyl-2-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1(2H)-phthalazinone](/img/structure/B4416989.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4417002.png)
![Ethyl 2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B4417008.png)
![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE](/img/structure/B4417009.png)
![5-[(2-methylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4417011.png)

![3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one](/img/structure/B4417040.png)
![ETHYL 2-{1-[(2-CHLOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE](/img/structure/B4417057.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLORO-4-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE](/img/structure/B4417061.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4417069.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-morpholinyl)acetamide](/img/structure/B4417072.png)

![1-(4-Fluorophenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4417083.png)
